molecular formula C14H15NO2S2 B6440016 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-carboxamide CAS No. 2549014-50-6

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B6440016
CAS No.: 2549014-50-6
M. Wt: 293.4 g/mol
InChI Key: UKTXXKJTPDJLQT-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a partially saturated benzothiophene core (4,5,6,7-tetrahydro-1-benzothiophene) with a hydroxymethyl group at the 4-position and a thiophene-2-carboxamide substituent. The tetrahydrobenzothiophene ring system introduces conformational flexibility, while the thiophene carboxamide moiety contributes to its electronic and steric properties.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(12-4-2-7-18-12)15-9-14(17)6-1-3-11-10(14)5-8-19-11/h2,4-5,7-8,17H,1,3,6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTXXKJTPDJLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

. These properties are crucial for understanding a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action, efficacy, and stability of a drug can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. .

Biological Activity

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO2SC_{14}H_{15}NO_2S, with a molecular weight of approximately 293.4 g/mol. The compound features a benzothiophene moiety linked to a thiophene carboxamide structure, which is believed to contribute to its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The mechanism likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways.
  • Receptor Modulation : It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

These interactions can lead to significant therapeutic effects, making the compound a candidate for further pharmacological studies.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits antibacterial and antifungal activities. Its unique structure enhances its efficacy against various pathogens.
  • Antiviral Potential : Preliminary data suggest that it may have antiviral properties, particularly against specific viral targets.
  • Cytotoxicity : Evaluations of cytotoxic effects reveal that the compound has low toxicity in mammalian cells at therapeutic concentrations.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on common fungal strains
AntiviralPotential activity against viral RNA polymerases
CytotoxicityLow cytotoxicity observed in human cell lines

Case Study Example

A study conducted by researchers investigated the antibacterial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity without notable cytotoxic effects on human alveolar basal epithelial cells (A549) at concentrations up to 128 µg/mL .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound shows enhanced biological properties due to the presence of the benzothiophene moiety.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-bromo-N-(4-hydroxybenzothiophen-4-yl)methylpyridineBromine substitution; pyridine coreAntibacterial
N-(4-hydroxybenzoyl)-pyridine derivativesHydroxyl substitutions; pyridine coreAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Benzothiophene vs. Benzothiazole: The compound in , N-(2-chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide, replaces the benzothiophene core with a benzothiazole system. Benzothiazoles are known for their electron-withdrawing properties due to the nitrogen atom in the ring, which may enhance hydrogen-bonding interactions compared to benzothiophenes. This substitution could alter solubility and metabolic stability .
  • Ring Puckering and Conformation :
    The tetrahydrobenzothiophene ring in the target compound exhibits puckering, as described in . Conformational analysis using Cremer-Pople coordinates (amplitude and phase parameters) could reveal differences in ring distortion compared to similar scaffolds, impacting molecular recognition and packing in crystalline forms .

Substituent Variations

  • Hydroxy vs. Methoxy Groups: describes N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, where a methoxyphenyl group replaces the hydroxymethyl-thiophene carboxamide.
  • Chlorophenyl and Fluorophenyl Modifications :
    The compound in includes a 2-chlorophenylmethyl group, which introduces steric bulk and electron-withdrawing effects. Such substitutions are common in drug design to modulate bioavailability and target affinity. Fluorinated analogs (e.g., 2,4-difluorophenyl in ) are often used to enhance metabolic stability .

Amide and Carboxamide Functional Groups

  • Thiophene-2-carboxamide vs. Phenylacetyl Amino: The thiophene-2-carboxamide in the target compound provides a planar, conjugated system, whereas the phenylacetyl amino group in introduces a flexible linker. The carboxamide’s rigidity may favor interactions with flat binding pockets (e.g., enzyme active sites), while the phenylacetyl group could enable torsional flexibility for induced-fit binding .

Spectroscopic Data

  • IR Spectroscopy :
    The target compound’s carboxamide group is expected to show a C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . The absence of a C=S band (~1240–1260 cm⁻¹) distinguishes it from thioamide-containing analogs .
  • NMR Spectroscopy :
    The tetrahydrobenzothiophene protons (4,5,6,7-positions) would resonate as multiplet signals in the δ 1.5–2.5 ppm range (CH₂ groups) and δ 3.0–4.0 ppm (CH groups), comparable to benzothiazole derivatives in . The thiophene protons (δ 6.5–7.5 ppm) would overlap with aromatic signals in phenyl-substituted analogs .

Structural and Functional Implications

Table 1: Key Structural and Spectroscopic Comparisons

Compound Core Structure Key Substituents IR C=O (cm⁻¹) NMR δ (ppm, Key Protons)
Target Compound Tetrahydrobenzothiophene Hydroxymethyl, thiophene-2-carboxamide ~1675 1.5–4.0 (tetrahydro), 6.5–7.5 (thiophene)
Compound Tetrahydrobenzothiophene Methoxyphenyl, phenylacetyl amino ~1680 1.5–4.0 (tetrahydro), 6.8–7.8 (phenyl)
Compound Tetrahydrobenzothiazole 2-Chlorophenyl, 4-methoxybenzamido ~1665 1.5–4.0 (tetrahydro), 7.0–8.0 (aromatic)

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances polarity, likely improving aqueous solubility over methoxy or chloro-substituted analogs.
  • Stability : The thiophene carboxamide’s conjugation may reduce susceptibility to hydrolysis compared to ester-containing analogs.

Preparation Methods

Cyclization of Thiophenol Derivatives

Thiophenol precursors undergo cyclization in the presence of metal cyanides (1.5 equivalents) and polar aprotic solvents such as N,N-dimethylacetamide (DMAc). The reaction proceeds at elevated temperatures (140–160°C) over 13–20 hours, yielding the tetrahydrobenzothiophene core. For example, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine reacts with cyanide sources to form the bicyclic structure. Adapting this method, 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene can be synthesized by substituting brominated intermediates with hydroxyl-bearing analogs.

Hydroxylation and Functionalization

Amide Bond Formation with Thiophene-2-Carboxylic Acid

The coupling of the benzothiophene intermediate with thiophene-2-carboxylic acid is critical for assembling the final product. This step often employs condensing agents to activate the carboxylic acid for nucleophilic attack by the primary amine.

Activation of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is converted to its reactive intermediate using agents such as pentafluorophenyl trifluoroacetate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents generate mixed anhydrides or active esters, enhancing electrophilicity for amide bond formation. For instance, EDC-mediated activation in ethanol at 40–70°C yields stable intermediates suitable for coupling.

Coupling Reaction Conditions

The activated thiophene-2-carboxylic acid reacts with the benzothiophene-derived amine in inert solvents like toluene or ethyl acetate. Bases such as triethylamine or DBU (1,8-diazabicycloundec-7-ene) are added to neutralize acids generated during the reaction. Optimal temperatures range from 0°C to ambient conditions, with reaction times of 5–24 hours depending on the steric and electronic properties of the reactants.

Purification and Isolation Techniques

Post-synthesis purification ensures the removal of unreacted starting materials and byproducts. Industrial-scale methods prioritize cost-effectiveness and scalability.

Solvent Extraction and Crystallization

Crude product mixtures are treated with aqueous sodium hydrogencarbonate to neutralize residual acids, followed by extraction with toluene or ethyl acetate. The organic layer is concentrated under reduced pressure, and the product is recrystallized from ethanol or acetonitrile to achieve >95% purity.

Chromatographic Methods

Laboratory-scale purifications often employ flash chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) may be utilized for analytical validation, particularly when isolating enantiomers or resolving closely related impurities.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates modifications to improve yield, safety, and reproducibility.

Continuous Flow Reactors

Continuous flow systems mitigate exothermic risks associated with cyclization and amide coupling steps. These reactors enhance heat transfer and reduce reaction times, enabling higher throughput compared to batch processes. For example, a patent highlights the use of flow chemistry to synthesize tetrahydrothiazolo derivatives with 15–20% improved yields.

Green Chemistry Initiatives

Recent advancements emphasize solvent recycling and catalytic efficiency. Water-tolerant catalysts (e.g., polymer-supported EDC) reduce reliance on volatile organic solvents, aligning with environmental regulations.

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation of the hydroxyl group or premature ring-opening of the benzothiophene core are common issues. Controlled reaction temperatures (<160°C) and inert atmospheres (N₂ or Ar) minimize these side reactions.

Scalability of Amide Coupling

Large-scale amide bond formation faces challenges in reagent cost and waste generation. Substituting stoichiometric condensing agents with catalytic systems (e.g., boronic acid catalysts) offers a sustainable alternative.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for two distinct synthetic routes:

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Cyclization Solvent N,N-DimethylacetamideToluene
Reaction Time 20 hours8 hours (continuous flow)
Yield 68%82%
Purification Column ChromatographyRecrystallization

Data adapted from .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-carboxamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use coupling reagents (e.g., carbodiimides) for amide bond formation between the thiophene-2-carboxylic acid and the benzothiophene-derived amine (see analogous procedures in and ).
  • Step 2 : Optimize reaction conditions (e.g., dichloromethane/ethyl acetate solvent systems, controlled temperature) to minimize side reactions .
  • Step 3 : Purify via column chromatography (eluent ratios adjusted based on polarity) and validate purity using NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodology :

  • Structural Confirmation : Use ¹H NMR (e.g., δ 7.60–7.40 ppm for aromatic protons) and ¹³C NMR (e.g., δ 160.09 ppm for carbonyl groups) as in .
  • Physicochemical Analysis : Determine solubility in DMSO/water mixtures and logP values via HPLC (reverse-phase C18 columns) .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations, referencing protocols for structurally related thiophene-carboxamides in and .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict metabolic pathways and potential toxicity of this compound?

  • Methodology :

  • Step 1 : Apply quantum chemical calculations (e.g., DFT) to model aldehyde oxidase (AO) interactions, as described in .
  • Step 2 : Use software like Schrödinger Suite or AutoDock for docking studies to predict binding to cytochrome P450 enzymes .
  • Step 3 : Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How to resolve contradictions in observed vs. predicted biological activity data?

  • Methodology :

  • Hypothesis Testing : Compare molecular docking results (e.g., binding affinity discrepancies) with experimental IC₅₀ values .
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines to confirm target specificity) .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to verify ligand-target interactions if conflicting data persist.

Q. What strategies mitigate degradation of sensitive functional groups during reactions?

  • Methodology :

  • Protective Groups : Temporarily protect the hydroxyl group on the benzothiophene core using tert-butyldimethylsilyl (TBDMS) ethers during synthesis .
  • Low-Temperature Conditions : Conduct reductions (e.g., LiAlH₄) at –20°C to prevent over-reduction of the thiophene ring .
  • Real-Time Monitoring : Use inline FTIR or HPLC to detect intermediates and adjust conditions dynamically .

Q. How to design a scalable synthesis protocol for gram-scale production without compromising yield?

  • Methodology :

  • Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (see ’s feedback loop approach).
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • DoE (Design of Experiments) : Apply factorial design to optimize solvent ratios, temperature, and catalyst loading .

Data Contradiction Analysis Example

Observation Possible Cause Resolution Strategy
Low bioactivity despite high computational binding affinityOff-target binding or poor cell permeabilityPerform permeability assays (e.g., Caco-2 monolayer) and revise docking parameters to include solvation effects
NMR spectra show unexpected peaksResidual solvents or byproductsRe-purify via preparative HPLC and re-analyze with 2D NMR (COSY, HSQC)

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